Anti-GD2 Antibody Specificity: ELISA Cross-Reactivity of hu3F8-IgG1 with GM2 and GD3 is 0%
The humanized anti-GD2 monoclonal antibody hu3F8-IgG1 exhibits zero detectable cross-reactivity with the closely related gangliosides GM2 and GD3 in ELISA binding assays [1]. In a comparative specificity panel, hu3F8-IgG1 binding to GD1a, GM2, GT1b, GD3, and GQ1b was measured as a percentage relative to GD2 binding. The cross-reactivity for GM2/GD2 was 0%, and for GD3/GD2 was 0% [1]. Only GD1b showed measurable cross-reactivity at 4.5% ± 0.7% relative to GD2 [1]. This high specificity profile is consistent across multiple antibody formats (chimeric, humanized, murine IgG1/IgG4), all showing GM2/GD2 cross-reactivity at 0% [1].
| Evidence Dimension | Antibody cross-reactivity (% of GD2 binding) |
|---|---|
| Target Compound Data | GD2: 100% (reference standard) |
| Comparator Or Baseline | GM2: 0%; GD3: 0%; GD1a: 0%; GT1b: 0%; GQ1b: 0%; GD1b: 4.5% ± 0.7% |
| Quantified Difference | GD2 > 22-fold higher binding than nearest cross-reactive ganglioside (GD1b) |
| Conditions | ELISA; plates coated with 0.25 μg/well ganglioside; hu3F8-IgG1 antibody |
Why This Matters
This near-absolute specificity validates that GD2—not GM2 or GD3—is the requisite antigen for calibrating anti-GD2 immunoassays, screening antibody clones, or developing GD2-targeted diagnostics.
- [1] Cheung NK, et al. Humanized 3F8 anti-GD2 monoclonal antibody. Table 5: Low cross-reactivity with other gangliosides by ELISA (Mean ± SD). PMC3382886. View Source
